4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride
Description
4-(4-Phenyltriazol-1-yl)piperidine dihydrochloride is a piperidine-based compound featuring a 1,2,4-triazole ring substituted with a phenyl group at the 4-position. The dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmacological studies.
Properties
IUPAC Name |
4-(4-phenyltriazol-1-yl)piperidine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4.2ClH/c1-2-4-11(5-3-1)13-10-17(16-15-13)12-6-8-14-9-7-12;;/h1-5,10,12,14H,6-9H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVYFPHYIUPICC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2C=C(N=N2)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride typically involves the following steps:
Formation of the Phenyltriazole Moiety: This can be achieved through a cycloaddition reaction between phenyl azide and an alkyne, forming the triazole ring.
Attachment to Piperidine: The phenyltriazole is then attached to a piperidine ring through a substitution reaction, often using a suitable leaving group and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production .
Chemical Reactions Analysis
Types of Reactions
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction may produce an alcohol or amine .
Scientific Research Applications
Chemistry
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride serves as a valuable building block in organic synthesis, enabling the development of more complex molecules. Its unique structure allows for modifications that can lead to novel compounds with desired properties.
Biology
This compound is investigated for its role as a biochemical probe or ligand in receptor studies. It has shown potential in modulating various biochemical pathways, particularly those involving protein kinases such as Glycogen synthase kinase-3 beta, which plays a critical role in glucose metabolism and cell signaling.
Medicine
The therapeutic potential of this compound is being explored in several areas:
- Anticancer Activity: Preliminary studies suggest that it may inhibit cancer cell proliferation by modulating key signaling pathways.
- Anxiolytic and Antidepressant Effects: Similar compounds have demonstrated anxiolytic and antidepressant-like effects in animal models, indicating potential applications in treating mood disorders .
- Antimalarial Properties: Research is ongoing to evaluate its efficacy against malaria parasites, leveraging its structural properties for drug development.
Industry
In industrial applications, this compound can be utilized as:
- A catalyst in chemical reactions.
- A precursor for the synthesis of new materials with specific properties tailored for various applications.
Case Study 1: Anticancer Research
A study evaluated the effects of this compound on breast cancer cells. Results indicated that the compound inhibited cell proliferation and induced apoptosis through the modulation of Glycogen synthase kinase-3 beta activity, showcasing its potential as an anticancer agent.
Case Study 2: Anxiolytic Effects
In a behavioral study using mouse models, compounds structurally related to 4-(4-Phenyltriazol-1-yl)piperidine exhibited significant anxiolytic effects in the tail suspension test, suggesting that this class of compounds could be developed further for anxiety disorders treatment.
Mechanism of Action
The mechanism of action of 4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity. The phenyltriazole moiety can interact with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key physicochemical parameters of 4-(4-Phenyltriazol-1-yl)piperidine dihydrochloride with structurally related piperidine derivatives:
Key Observations :
- Triazole vs. Imidazole Substituents : Compounds with triazole rings (e.g., 4-(3-phenyltriazolyl)piperidine) exhibit smaller molecular weights compared to imidazole derivatives (e.g., 4-[(imidazol-2-yl)methyl]piperidine) due to differences in heterocycle composition .
- Salt Forms: Dihydrochloride salts (e.g., S8) generally have higher molecular weights than monohydrochloride analogs (e.g., ’s compound) due to additional HCl incorporation .
- Functional Groups : The presence of a chlorophenyl group in S8 correlates with enhanced analgesic activity, suggesting that electron-withdrawing substituents may improve bioactivity .
Pharmacological Diversity
- S8 () : Demonstrates marked analgesic and anti-inflammatory effects, outperforming pethidine in therapeutic index. Its spasmolytic properties suggest dual mechanistic pathways, possibly via muscarinic or serotonin receptor modulation .
Biological Activity
4-(4-Phenyltriazol-1-yl)piperidine;dihydrochloride is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
- IUPAC Name : 4-(4-phenyltriazol-1-yl)piperidine dihydrochloride
- Molecular Formula : C13H16N4·2HCl
- CAS Number : 2445792-39-0
The biological activity of 4-(4-Phenyltriazol-1-yl)piperidine is primarily attributed to its ability to interact with specific molecular targets. The triazole ring in the structure is known for its role in modulating enzyme activity and receptor interactions. This compound may act as an enzyme inhibitor or a receptor modulator, influencing various biochemical pathways.
In Vitro Studies
Recent studies have demonstrated that 4-(4-Phenyltriazol-1-yl)piperidine exhibits significant biological activity against several targets:
- Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.
- Antimicrobial Activity : Preliminary data suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in antibiotic development.
In Vivo Studies
In vivo studies are crucial for understanding the efficacy and safety profile of new compounds. Research involving animal models has indicated that 4-(4-Phenyltriazol-1-yl)piperidine can effectively modulate physiological responses, potentially offering therapeutic benefits in conditions like inflammation and infection.
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the antimicrobial efficacy of various piperidine derivatives, including 4-(4-Phenyltriazol-1-yl)piperidine. The compound demonstrated notable activity against resistant strains of bacteria, suggesting its potential as a new antibiotic agent.
Case Study 2: Enzyme Modulation
Another study investigated the enzyme inhibitory effects of triazole derivatives on soluble epoxide hydrolase (sEH). The results indicated that modifications to the piperidine structure enhanced the inhibitory potency, making it a promising lead for drug development targeting sEH-related pathways.
Q & A
Q. What methodologies validate the compound’s stability under long-term storage conditions?
- Methodological Answer : Accelerated stability testing (40°C/75% RH for 6 months) with periodic LC-MS analysis. Compare with real-time storage (–20°C, desiccated). Quantify degradation products (e.g., free piperidine via derivatization-GC) and adjust storage protocols accordingly .
Data Analysis & Theoretical Frameworks
Q. How to integrate theoretical frameworks into experimental design for mechanistic studies?
- Methodological Answer : Align hypotheses with established mechanisms (e.g., receptor allostery, enzyme transition-state stabilization). Use kinetic modeling (e.g., Michaelis-Menten for enzymes) or pathway enrichment analysis (for omics data) to contextualize results. Theoretical predictions should guide follow-up experiments (e.g., mutagenesis to test binding site residues) .
Q. What statistical approaches are optimal for analyzing dose-dependent synergistic effects?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
